Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
Ketoconazole
CAS No.: 65277-42-1
Cat. No.: VC0531707
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 65277-42-1 |
---|---|
Molecular Formula | C26H28Cl2N4O4 |
Molecular Weight | 531.4 g/mol |
IUPAC Name | 1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
Standard InChI Key | XMAYWYJOQHXEEK-ANWICMFUSA-N |
Isomeric SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Appearance | White to off-white crystalline powder. |
Colorform | Crystals from 4-methylpentanone |
Melting Point | 146 °C 148-152 °C |
Chemical Structure and Physicochemical Properties
Ketoconazole (C₂₆H₂₈Cl₂N₄O₄) is a white crystalline powder with a molecular weight of 531.43 g/mol . Its structure features a dichlorophenyl group linked to an imidazole ring via a dioxolane bridge, conferring both lipophilic and weak basic properties . The compound is practically insoluble in water but freely soluble in dichlorloromethane and sparingly soluble in ethanol (~750 g/L) . This solubility profile underpins its formulation challenges, necessitating acidic environments for optimal oral absorption .
Mechanism of Action
Antifungal Activity
Ketoconazole inhibits fungal cytochrome P450 14α-demethylase (CYP51), blocking the conversion of lanosterol to ergosterol . Depletion of ergosterol disrupts membrane integrity, causing intracellular content leakage and growth arrest . Comparative studies show broader antifungal coverage than early azoles (e.g., clotrimazole), with minimum inhibitory concentrations (MICs) of 0.1–1 μg/mL against Candida albicans and Malassezia spp. .
Endocrine Effects
At higher doses (>400 mg/day), ketoconazole inhibits human CYP17A1 and CYP11B1, reducing cortisol synthesis by 50–70% within 48 hours . This adrenal suppression mechanism forms the basis for its off-label use in Cushing’s syndrome, though with significant interpatient variability in dose response .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability peaks at 75% under fasting acidic conditions (pH <3), decreasing to <30% with proton-pump inhibitors . Peak plasma concentrations (Cₘₐₓ) of 3–5 μg/mL occur 1–2 hours post-dose, with 99% plasma protein binding (84% albumin, 15% erythrocytes) . Tissue penetration varies widely: vaginal concentrations reach 2.4 μg/g (40% plasma levels), while CSF penetration is negligible .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces over 15 metabolites, primarily M2 (imidazole oxidation product) and M14 (N-deacetylated derivative) . Renal excretion accounts for <5% of clearance, with a terminal half-life of 8 hours . Dose adjustments are unnecessary in renal impairment but contraindicated in hepatic dysfunction .
Table 1: Key Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Bioavailability | 75% (fasted) | |
Protein Binding | 99% | |
Vd (L/kg) | 0.36 | |
Half-life (hr) | 8 | |
CYP Involvement | 3A4 (primary), 2D6 (minor) |
Therapeutic Applications
Cutaneous Leishmaniasis
A 6-week course of 200 mg BID achieves 96% cure rates when combined with zinc sulfate, versus 50% monotherapy efficacy . Hepatotoxicity occurs in 3.9% of patients, resolving post-discontinuation .
Dermatophytoses
In 900 patients with tinea corporis/capitis, 6-week ketoconazole regimens produced complete clearance in 89% (95% CI 86–92) . Comparatively, newer triazoles (e.g., itraconazole) show 5–10% superior efficacy but higher cost .
Pityriasis Versicolor
Topical 2% ketoconazole shampoo applied daily for 3 days achieves 89% mycological cure versus 71% with selenium sulfide . Relapse rates at 6 months: 12% (ketoconazole) vs. 34% (placebo) .
Cushing’s Syndrome
The EMA-approved protocol (Ketoconazole HRA®) initiates at 200 mg TID, titrated to normalize urinary free cortisol . In 51 patients, median time to biochemical control: 14 days (range 7–28), with 23% requiring dose reduction for adrenal insufficiency .
Event | Incidence (Oral) | Incidence (Topical) | Source |
---|---|---|---|
Hepatotoxicity | 3.9–7.4% | 0% | |
GI Distress | 29–50% | <2% | |
Adrenal Insufficiency | 18% | N/A | |
Contact Dermatitis | N/A | 4–8% |
Drug Interactions and Contraindications
CYP3A4 Interactions
Ketoconazole’s potent CYP3A4 inhibition (Ki = 0.003 μM) increases exposure to:
-
Immunosuppressants: Tacrolimus Cₘₐₓ ↑ 400%
Concomitant use with CYP3A4 substrates requires dose reduction or avoidance .
Acid-Reducing Agents
Proton pump inhibitors reduce ketoconazole absorption by 60–75%. Dosing ≥2 hours before acid suppressants mitigates this interaction .
Topical Formulations
Shampoo (2%)
Twice-weekly application achieves:
Cream (2%)
In seborrheic dermatitis, BID application for 4 weeks yields:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume